2-(4-Chlorophenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine
Description
Structural Features: This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-chlorophenyl group and at position 4 with a 4-(4-fluorophenyl)piperazine moiety.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5/c23-17-3-1-16(2-4-17)20-15-21-22(25-9-10-29(21)26-20)28-13-11-27(12-14-28)19-7-5-18(24)6-8-19/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHXOTNJHOCVPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chlorophenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article explores its biological activity through various studies and data.
- Molecular Formula : C17H18ClFN2
- Molecular Weight : 304.8 g/mol
- IUPAC Name : 1-(4-chlorophenyl)-4-[(4-fluorophenyl)methyl]piperazine
Biological Activity Overview
The compound has been studied for its interaction with various receptors, particularly dopamine receptors, which are crucial in the treatment of psychiatric disorders and neurological conditions.
Dopamine Receptor Affinity
Research indicates that compounds similar to this compound exhibit significant affinity for dopamine D4 receptors. For instance, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide showed an IC50 of 0.057 nM for the D4 receptor, indicating high potency and selectivity over other receptor types such as D2 and serotonin receptors .
The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems:
- Dopamine System : It selectively binds to dopamine D4 receptors, which are implicated in mood regulation and cognitive functions.
- Serotonin System : Potential interactions with serotonin receptors may also contribute to its pharmacological profile.
Case Studies and Research Findings
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, compounds structurally related to the pyrazolo[1,5-a]pyrazine scaffold were tested against Mia PaCa-2 and PANC-1 cell lines, showing significant antitumor activity .
Safety and Toxicology
While the compound shows promise in therapeutic applications, safety profiles must be established through rigorous toxicological assessments. Preliminary studies indicate moderate toxicity levels; however, further research is necessary to fully understand its safety parameters.
Comparison with Similar Compounds
4-[4-(2,5-Dimethylphenyl)-1-piperazinyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
- Structure : Shares the pyrazolo[1,5-a]pyrazine core but substitutes position 4 with a 4-(2,5-dimethylphenyl)piperazine group.
- Molecular Formula : C₂₄H₂₄FN₅ (MW: 401.49) vs. target compound’s estimated formula (C₂₂H₁₈ClF₂N₅, MW ~450).
4-(4-Fluorobenzyl)piperazin-1-ylmethanone (Compound 9, )
- Structure : A 4-chlorophenyl group is linked via a carbonyl to a 4-fluorobenzylpiperazine.
- Molecular Formula : C₁₈H₁₈ClFN₂O (MW: 332.8).
- Key Differences : The carbonyl spacer reduces conformational rigidity compared to the direct piperazine attachment in the target compound. This may alter binding kinetics in kinase or receptor targets .
3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine
- Structure : Pyrazolo[1,5-a]pyrimidine core with 4-chlorophenyl and piperidine substituents.
- Molecular Formula : C₁₈H₁₈ClN₅ (MW: 356.8).
- Key Differences: Replacement of pyrazine with pyrimidine alters electronic properties and hydrogen-bonding capacity. Piperidine (vs.
Structure-Activity Relationship (SAR) Insights
- Halogen Effects :
- Piperazine vs. Piperidine : Piperazine’s additional nitrogen enables protonation at physiological pH, improving solubility and receptor binding .
- Core Modifications : Pyrazolo[1,5-a]pyrazine offers a planar, aromatic scaffold for stacking interactions, whereas pyrazolo[1,5-a]pyrimidine introduces a nitrogen atom that may engage in additional hydrogen bonds .
Q & A
What synthetic strategies are recommended for optimizing the yield of 2-(4-Chlorophenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine?
Basic Research Question
Methodological Answer:
The compound can be synthesized via a multi-step approach involving:
Piperazine Functionalization : React 1-(4-fluorophenyl)piperazine with a chlorinated pyrazolo[1,5-a]pyrazine precursor under anhydrous conditions (e.g., DCM, DIPEA) to introduce the fluorophenyl-piperazine moiety .
Coupling Reactions : Use nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to attach the 4-chlorophenyl group.
Purification : Employ flash chromatography or crystallization with Et2O to isolate the product (typical yields: 50–70%) .
Key Variables : Temperature control (-100°C to 100°C), stoichiometric ratios (1:1.5 for amine:acyl chloride), and inert atmosphere (N2/Ar) to prevent side reactions.
How can structural ambiguities in the compound be resolved using advanced spectroscopic techniques?
Basic Research Question
Methodological Answer:
Combine multiple analytical methods:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic protons (δ 7.00–7.32 ppm for fluorophenyl/chlorophenyl groups) and piperazine CH2 signals (δ 2.41–3.81 ppm) .
- LC/MS (ESI) : Confirm molecular weight (e.g., m/z 474.5 [M+1]) and fragmentation patterns .
- Elemental Analysis : Validate purity (>95%) by comparing experimental vs. calculated C/H/N percentages (e.g., C 65.00% vs. 65.20% observed) .
Contradiction Management : Discrepancies in melting points or spectral data may arise from residual solvents; recrystallize in EtOAc/hexane and repeat analysis .
What in vitro models are suitable for evaluating the biological activity of this compound?
Advanced Research Question
Methodological Answer:
Focus on target-specific assays:
Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
Receptor Binding : Radioligand displacement assays (e.g., for serotonin/dopamine receptors) to assess psychoactive potential .
Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Data Interpretation : Compare results to reference inhibitors (e.g., imatinib for kinases) and validate via dose-response curves.
How can structure-activity relationships (SAR) be explored for the pyrazolo[1,5-a]pyrazine core?
Advanced Research Question
Methodological Answer:
Systematically modify substituents and analyze effects:
- Piperazine Substitution : Replace 4-fluorophenyl with 2-chlorophenyl or trifluoromethyl groups to assess steric/electronic impacts on binding .
- Pyrazolo[1,5-a]pyrazine Modifications : Introduce electron-withdrawing groups (e.g., -NO2) at position 2 to enhance electrophilicity .
- Bioisosteric Replacement : Substitute pyrazolo[1,5-a]pyrazine with pyridazinone to compare pharmacokinetic properties .
Validation : Use molecular docking (e.g., AutoDock Vina) to correlate SAR with predicted binding affinities.
What strategies mitigate discrepancies in reported synthetic yields or spectral data?
Advanced Research Question
Methodological Answer:
Address inconsistencies via:
Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation .
Batch-Specific Analysis : Cross-validate NMR and LC/MS data with certified reference standards (e.g., 1-(4-chlorophenyl)piperazine, Item No. 14481) .
Reproducibility Protocols : Adopt strict anhydrous conditions and document solvent purity (e.g., DCM dried over molecular sieves) .
Case Study : A reported yield of 60% vs. 45% for similar compounds may stem from variations in workup methods; optimize quenching and extraction steps.
How can metabolic stability and toxicity be assessed preclinically?
Advanced Research Question
Methodological Answer:
Hepatic Microsomes : Incubate with human/rat liver microsomes to measure t1/2 and identify metabolites via UPLC-QTOF .
hERG Assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .
Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
Data Integration : Use in silico tools (e.g., ADMET Predictor) to prioritize compounds with favorable profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
